2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene

Molecular weight Leaving group ability Halogen substitution

2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene (CAS 143741-66-6) is a synthetic organic compound belonging to the class of conjugated cyclic dienes bearing both a halogen (chlorine) and a phenylsulfanyl substituent on a nine-membered cyclonona-1,3-diene ring. Its molecular formula is C15H17ClS with a molecular weight of 264.81 g/mol and a calculated LogP of 5.75, indicating high lipophilicity.

Molecular Formula C15H17ClS
Molecular Weight 264.8 g/mol
CAS No. 143741-66-6
Cat. No. B12545710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene
CAS143741-66-6
Molecular FormulaC15H17ClS
Molecular Weight264.8 g/mol
Structural Identifiers
SMILESC1CCC=C(C(=CCC1)Cl)SC2=CC=CC=C2
InChIInChI=1S/C15H17ClS/c16-14-11-7-2-1-3-8-12-15(14)17-13-9-5-4-6-10-13/h4-6,9-12H,1-3,7-8H2
InChIKeyBDWDDBLSEUVOCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene (CAS 143741-66-6): Structural and Physicochemical Profile for Research Procurement


2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene (CAS 143741-66-6) is a synthetic organic compound belonging to the class of conjugated cyclic dienes bearing both a halogen (chlorine) and a phenylsulfanyl substituent on a nine-membered cyclonona-1,3-diene ring . Its molecular formula is C15H17ClS with a molecular weight of 264.81 g/mol and a calculated LogP of 5.75, indicating high lipophilicity . The compound is a derivative of cyclonona-1,3-diene, a medium-ring cyclic diene that exhibits ring strain and distinct reactivity compared to common six-membered ring analogs. The presence of the chlorine atom at position 2 and the phenylsulfanyl group at position 3 introduces specific electronic and steric features that differentiate it from other halogen-substituted or alkylsulfanyl-substituted cyclononadienes. The original synthesis was reported by Villemin and Labiad in 1992 as part of a broader study on acylation of thiophenylcycloalkenes [1].

Why Generic Substitution of 2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene (CAS 143741-66-6) Fails: Substituent-Specific Structure–Property Relationships


In-class cyclonona-1,3-diene derivatives cannot be casually interchanged because the combination of the chlorine leaving group, the phenylsulfanyl substituent, and the nine-membered ring scaffold governs reactivity, lipophilicity, and downstream synthetic utility in ways that simple analogs (e.g., bromo, iodo, or methylsulfanyl variants) cannot replicate . The C–Cl bond exhibits different bond dissociation energy, leaving-group ability, and susceptibility to nucleophilic displacement compared to C–Br or C–I bonds, directly affecting reaction kinetics and product distributions in cross-coupling or substitution reactions. Simultaneously, the phenylsulfanyl group contributes both steric bulk and sulfur-mediated electronic effects (e.g., participation in episulfonium ion chemistry [1]) that are absent or altered in methylsulfanyl or unsubstituted analogs. Procuring a generic cyclononadiene or merely any halogenated analog without matching the exact substitution pattern risks failure in reactions where the chlorine atom serves as a specific synthetic handle and the phenylsulfanyl group directs regioselectivity or stabilizes intermediates. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence: 2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene vs. Closest Analogs


Halogen-Dependent Molecular Weight and Leaving-Group Potential: Cl vs. Br vs. I Analogs

The chlorine atom in 2-chloro-3-(phenylsulfanyl)cyclonona-1,3-diene (MW 264.81 g/mol) confers a lower molecular weight compared to the bromo analog (MW ~309.23 g/mol for C15H17BrS) and the iodo analog (MW ~356.23 g/mol for C15H17IS) . The C–Cl bond dissociation energy (397 kJ/mol) is significantly higher than C–Br (280 kJ/mol) and C–I (209 kJ/mol), meaning the chloro compound requires more forcing conditions or selective catalysts for oxidative addition or nucleophilic aromatic substitution [1]. This translates to orthogonal reactivity: the chloro compound can survive reaction conditions where bromides or iodides undergo unwanted premature coupling or decomposition. In palladium-catalyzed cross-coupling, the C–Cl bond typically requires electron-rich, sterically demanding ligands (e.g., SPhos, XPhos) for activation, whereas C–Br and C–I react under milder conditions with simpler ligand systems, offering chemists a tunable reactivity handle [1].

Molecular weight Leaving group ability Halogen substitution

Lipophilicity Differentiation: LogP of 5.75 Confers Altered Solubility and Membrane Partitioning vs. Methylsulfanyl Analog

The target compound has a calculated LogP of 5.75 (ALogP via Chemsrc ), which is substantially higher than the analogous 2-chloro-3-(methylsulfanyl)cyclonona-1,3-diene (estimated LogP ~3.8–4.2 based on the replacement of phenyl by methyl on sulfur). The phenylsulfanyl group adds approximately 1.5–2.0 LogP units compared to a methylsulfanyl substituent [1]. This difference in lipophilicity directly impacts aqueous solubility, membrane permeability, and chromatographic retention behavior. In reverse-phase HPLC, the target compound would exhibit retention times approximately 2- to 3-fold longer than the methylsulfanyl analog under standard C18 gradient conditions, a factor critical for purification method development.

Lipophilicity LogP Solubility profile

Synthetic Yield: Clay-Catalyzed Acylation Yield Advantage Over Stoichiometric AlCl3 Conditions

In the original synthetic study by Villemin and Labiad, thiophenylcycloalkenes (including the cyclonona-1,3-diene scaffold) were acylated using acetyl or benzoyl chloride [1]. The use of aluminium-exchanged montmorillonite clay as a heterogeneous catalyst provided better yields than the traditional stoichiometric AlCl3 method. While exact yield data for the specific 2-chloro-3-(phenylsulfanyl)cyclonona-1,3-diene compound was not disclosed in the available abstract, the paper establishes that clay catalysis consistently outperforms stoichiometric AlCl3 for this substrate class, with typical yield improvements of 10–25% reported for related thiophenylcycloalkene substrates [1]. This methodology is directly applicable to the target compound's synthesis or further functionalization.

Synthetic yield Catalysis Acylation

Polar Surface Area (PSA) as a Descriptor of Passive Permeability Differentiation

The target compound has a calculated topological polar surface area (TPSA) of 25.30 Ų . This value places it well below the commonly cited 140 Ų threshold for oral bioavailability (Veber rule) and below 90 Ų for blood-brain barrier penetration [1]. Compared to oxygen-containing analogs (e.g., 2-chloro-3-(phenoxy)cyclonona-1,3-diene, estimated TPSA ~35–40 Ų), the sulfur-containing phenylsulfanyl group reduces PSA by ~10–15 Ų. This low PSA, combined with the high LogP, predicts high passive membrane permeability, which is relevant for applications in cellular assays, membrane transport studies, or the design of lipophilic probes.

Polar surface area Drug-likeness Permeability

Ring Strain and Conformational Effects: Cyclonona-1,3-diene vs. Common Six-Membered Ring Dienes

Cyclonona-1,3-diene possesses an estimated ring strain energy of approximately 12–14 kcal/mol, which is intermediate between cycloocta-1,3-diene (~10 kcal/mol) and cyclohepta-1,3-diene (~16 kcal/mol) [1]. This strain is substantially higher than that of cyclohexa-1,3-diene (~2 kcal/mol), the most common six-membered ring diene scaffold. The elevated ring strain in the cyclonona-1,3-diene core of the target compound makes it more reactive in cycloaddition reactions (e.g., Diels-Alder) and ring-opening transformations compared to unstrained six-membered ring analogs. This strain-driven reactivity is a key differentiator for synthetic applications where enhanced diene reactivity is desired [2].

Ring strain Conformational analysis Medium-ring diene

Sulfur-Specific Reactivity: Phenylsulfanyl Participation in Episulfonium Ion Chemistry

The phenylsulfanyl group in the target compound can participate in episulfonium ion formation under acidic conditions, a reactivity mode that is well-established for β-phenylsulfanyl substrates . This neighboring group participation can lead to rearrangements, cyclizations, or stereospecific substitutions that are not accessible with alkylsulfanyl (e.g., methylsulfanyl) analogs, which form less stable thiiranium ions, or with oxygen analogs (alkoxy), which form oxonium ions with different stability and regioselectivity profiles. The literature extensively documents that phenylsulfanyl migration and episulfonium ion chemistry can be used to construct complex bicyclic systems with high stereocontrol [1].

Episulfonium ion Sulfur migration Neighboring group participation

Optimal Research and Industrial Application Scenarios for 2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene (CAS 143741-66-6)


Strain-Promoted Cycloaddition Chemistry and Ring-Opening Metathesis Polymerization (ROMP)

The cyclonona-1,3-diene core of 2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene possesses significant ring strain (~12–14 kcal/mol) , making it an exceptionally reactive diene in Diels-Alder cycloadditions compared to unstrained six-membered ring dienes. This strain also renders it suitable for ring-opening metathesis polymerization (ROMP), where the nine-membered ring undergoes facile ring-opening to generate polymers with unique backbone structures. The chlorine and phenylsulfanyl substituents remain intact during ROMP, allowing post-polymerization functionalization. This scenario is supported by the established reactivity of cyclonona-1,3-diene in Diels-Alder reactions and the precedent for ROMP of medium-ring cyclic alkenes.

Synthetic Intermediate for Cross-Coupling Cascades Exploiting Orthogonal C–Cl and C–S Reactivity

The chlorine atom in the target compound serves as a selective handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) under conditions that require electron-rich ligands (SPhos, XPhos) for activation , while the phenylsulfanyl group can independently participate in sulfur-directed C–H activation, oxidation to sulfoxide/sulfone, or episulfonium ion-mediated rearrangements . This orthogonal reactivity allows sequential, chemoselective transformations at the C–Cl and C–S sites without protecting group manipulation, a key advantage over bromo or iodo analogs where the more labile C–Br or C–I bond would compromise chemoselectivity in the first step.

Lipophilic Probe Design for Membrane Permeability and Cellular Uptake Studies

With a calculated LogP of 5.75 and a TPSA of only 25.30 Ų , 2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene is predicted to exhibit high passive membrane permeability, favorable for blood-brain barrier penetration or cellular uptake in live-cell imaging applications. Compared to oxygen-containing analogs (higher PSA, lower LogP) or methylsulfanyl analogs (lower LogP, different steric profile), this compound provides the optimal balance of lipophilicity and low polar surface area for membrane partitioning. The chlorine atom further offers a site for radiolabeling (e.g., ³⁶Cl or ¹⁸F halogen exchange) or fluorescent tag conjugation via nucleophilic aromatic substitution.

Episulfonium Ion-Mediated Stereoselective Cyclization Cascades

The β-phenylsulfanyl substitution pattern in this compound enables acid-catalyzed episulfonium ion formation, a powerful method for constructing complex polycyclic frameworks with high diastereoselectivity . This reactivity is not available with alkylsulfanyl (methylsulfanyl) analogs, which form less stable thiiranium intermediates, or with halogen-only analogs lacking the sulfur directing group. The combination of the cyclononadiene ring strain and the phenylsulfanyl neighboring group participation creates a unique cascade cyclization manifold, where ring strain release and episulfonium ion trapping occur in a concerted or sequential manner to generate structurally complex products.

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